molecular formula C7H8N2O B14293176 2-Cyano-2-cyclobutylideneacetamide CAS No. 113555-36-5

2-Cyano-2-cyclobutylideneacetamide

Katalognummer: B14293176
CAS-Nummer: 113555-36-5
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: NECOKWLSOAIFEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-2-cyclobutylideneacetamide is an organic compound characterized by the presence of a nitrile group and a cyclobutylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-cyclobutylideneacetamide typically involves the reaction of cyclobutanone with cyanoacetamide under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes nucleophilic addition to the nitrile group, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-2-cyclobutylideneacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted amides or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2-Cyano-2-cyclobutylideneacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Cyano-2-cyclobutylideneacetamide involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the cyclobutylidene moiety provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyanoacetamide: A simpler analog with a nitrile and amide group but lacking the cyclobutylidene moiety.

    2-Cyano-2-methylacetamide: Similar structure but with a methyl group instead of a cyclobutylidene group.

    2-Cyano-2-phenylacetamide: Contains a phenyl group instead of a cyclobutylidene group.

Uniqueness

2-Cyano-2-cyclobutylideneacetamide is unique due to the presence of the cyclobutylidene moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

113555-36-5

Molekularformel

C7H8N2O

Molekulargewicht

136.15 g/mol

IUPAC-Name

2-cyano-2-cyclobutylideneacetamide

InChI

InChI=1S/C7H8N2O/c8-4-6(7(9)10)5-2-1-3-5/h1-3H2,(H2,9,10)

InChI-Schlüssel

NECOKWLSOAIFEZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=C(C#N)C(=O)N)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.